19-Oxo-11-deoxycorticosterone acetate

CAS No.: 88378-35-2

Cat. No.: VC1648518

Molecular Formula: C23H30O5

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88378-35-2 |

|---|---|

| Molecular Formula | C23H30O5 |

| Molecular Weight | 386.5 g/mol |

| IUPAC Name | [2-[(8S,9S,10S,13S,14S,17S)-10-formyl-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

| Standard InChI | InChI=1S/C23H30O5/c1-14(25)28-12-21(27)20-6-5-18-17-4-3-15-11-16(26)7-10-23(15,13-24)19(17)8-9-22(18,20)2/h11,13,17-20H,3-10,12H2,1-2H3/t17-,18-,19-,20+,22-,23+/m0/s1 |

| Standard InChI Key | QFLMESOQPFFEMD-ZNHHMURHSA-N |

| Isomeric SMILES | CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C=O)C |

| SMILES | CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=O)C |

| Canonical SMILES | CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=O)C |

Introduction

Chemical Structure and Properties

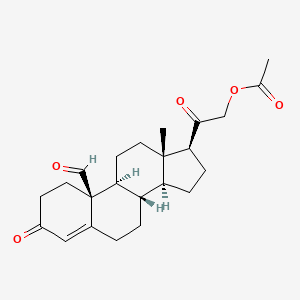

19-Oxo-11-deoxycorticosterone acetate, also known by its alternative name Pregn-4-en-19-al, 21-(acetyloxy)-3,20-dioxo- (9CI), is a steroid compound with distinctive structural characteristics . This compound possesses the CAS registry number 88378-35-2 and is cataloged in PubChem with the identifier 139868 .

Molecular Composition

The molecular formula of 19-Oxo-11-deoxycorticosterone acetate is C₂₃H₃₀O₅ with a precise molar mass of 386.5 g/mol . The compound features a pregnane steroid skeleton with specific functional groups that contribute to its biological activity. The structure includes an acetyloxy group at position 21, carbonyl groups at positions 3 and 20, and critically, an aldehyde group at position 19 that distinguishes it from related corticosteroids .

Nomenclature and Identification

The compound is recognized by several synonyms in scientific literature, reflecting its structural characteristics and research applications:

| Synonyms | Identifier Numbers |

|---|---|

| 19-Oxo-11-deoxycorticosterone acetate | CAS: 88378-35-2 |

| 19-Oxo-DOCA | PubChem CID: 139868 |

| Pregn-4-en-19-al, 21-(acetyloxy)-3,20-dioxo- | European Community Number: 149-273-9 |

| 3,19,20-TRIOXOPREGN-4-EN-21-YL ACETATE | DSSTox Substance ID: DTXSID701008107 |

These identifiers facilitate precise referencing in biochemical research and pharmaceutical applications .

Biosynthesis and Metabolic Pathways

19-Oxo-11-deoxycorticosterone acetate represents a significant intermediate in steroid metabolism, particularly in the adrenal cortex where various oxidation processes occur.

Position in Steroid Metabolism

Research has demonstrated that 19-Oxo-11-deoxycorticosterone acetate exists within an alternative metabolic pathway of 11-deoxycorticosterone (DOC) in bovine adrenal cortex. This pathway follows the sequence: DOC → 19-OH-DOC → 19-oxo-DOC → 19-oic-DOC . The compound occupies the third position in this metabolic cascade, serving as an intermediate product before the formation of 19-oic-DOC, which has been identified as the final adrenal metabolite in this pathway .

Enzymatic Mechanisms

Comparative studies examining the hydroxylation activities of DOC by bovine adrenal mitochondria have revealed significant details about the formation of 19-Oxo-11-deoxycorticosterone. Research indicates that an appreciable level of hydroxylation rate occurs in 19-hydroxylation (0.32 nmol/min/mg mitochondrial protein), comparable to 18-hydroxylation (0.27 nmol/min/mg mitochondrial protein), though lower than 11β-hydroxylation (4.7 nmol/min/mg mitochondrial protein) .

Notably, the oxidation reactions converting 19-hydroxy-11-deoxycorticosterone to 19-Oxo-11-deoxycorticosterone, and subsequently to 19-oic-11-deoxycorticosterone, proceed at rates approximately five times higher than the initial 19-hydroxylation of DOC . This enhanced oxidation rate suggests that once the pathway is initiated, conversion to 19-oxo and carboxylic acid derivatives occurs relatively rapidly.

Cofactor Requirements

The oxidation reactions involved in the metabolism of 19-Oxo-11-deoxycorticosterone and related compounds require specific cofactors. Scientific investigations have established that reduced pyridine nucleotide (NADPH) and molecular oxygen are essential for these oxidation reactions to proceed . These requirements align with typical cytochrome P-450-dependent monooxygenase reactions.

Inhibition Studies

Experimental evidence regarding the enzymatic processes has demonstrated that the oxidation reactions in this pathway are uniformly inhibited by carbon monoxide and metyrapone (at concentrations of 0.01-1.0 μM), both known to bind specifically with cytochrome P-450 . Conversely, potassium cyanide (0.01-0.1 mM) showed no inhibitory effect on these reactions. These inhibition patterns strongly suggest the involvement of cytochrome P-450 in the C-19 oxidation reactions of DOC, 19-OH-DOC, and 19-oic-DOC .

Physiological Effects and Pharmacological Activity

19-Oxo-11-deoxycorticosterone acetate exhibits distinctive physiological effects that have been investigated through various experimental models, particularly focusing on its mineralocorticoid activity.

Comparative Analysis with Related Compounds

19-Oxo-11-deoxycorticosterone acetate belongs to a family of structurally related steroids, each with distinct biological activities and metabolic roles.

Relationship to 19-Oic-deoxycorticosterone

A closely related compound in the metabolic pathway is 19-Oic-deoxycorticosterone (19-Oic-DOC), which represents the carboxylic acid derivative in the oxidation sequence. This compound has the CAS number 81309-33-3 and the molecular formula C₂₁H₂₈O₅, with a molecular weight of 360.4 g/mol . The structural difference between these compounds involves the oxidation state of the C-19 position (aldehyde in 19-Oxo-DOC versus carboxylic acid in 19-Oic-DOC) and the presence of the acetyl group at position 21 in 19-Oxo-11-deoxycorticosterone acetate .

Metabolic Conversion and Tissue Specificity

Research has established that 19-Oic-DOC represents the final product of DOC metabolism in the adrenal gland. Further metabolism may occur extraadrenally, potentially leading to the formation of 19-nor-DOC . This tissue-specific metabolism highlights the complexity of steroid transformation pathways and suggests differential processing of these compounds in various tissues.

Enzymatic Affinities

Comparative enzymatic studies have revealed important differences in substrate affinity across this metabolic pathway. While the oxidation reactions converting 19-OH-DOC to 19-oxo-DOC and subsequently to 19-oic-DOC proceed at higher rates than the initial hydroxylation step, the affinities of 19-OH-DOC and 19-oxo-DOC for the responsible enzyme(s) were found to be lower than that of DOC itself . These variations in enzyme kinetics influence the relative concentrations of pathway intermediates and may contribute to the regulation of this alternative metabolic route.

Research Applications and Significance

19-Oxo-11-deoxycorticosterone acetate holds significance in several areas of endocrinological and pharmacological research.

Model for Mineralocorticoid Action

The unique profile of 19-Oxo-11-deoxycorticosterone acetate—exhibiting mineralocorticoid effects without blood pressure elevation—provides a valuable model for investigating the dissociation of these typically linked physiological responses . This property could potentially be exploited in the development of novel therapeutic agents with selective mineralocorticoid activities.

Enzyme Characterization

Studies involving 19-Oxo-11-deoxycorticosterone acetate have contributed significantly to the characterization of cytochrome P-450 enzymes involved in steroid metabolism. The inhibition patterns observed with carbon monoxide and metyrapone have helped elucidate the role of these enzymes in the C-19 oxidation pathway . This information enhances our understanding of steroid biotransformation and may inform research on related enzymatic processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume